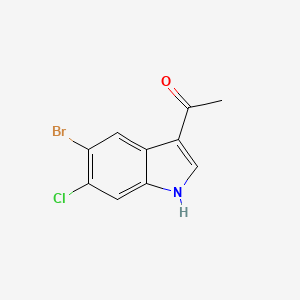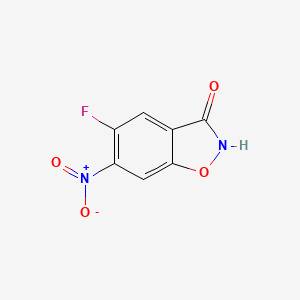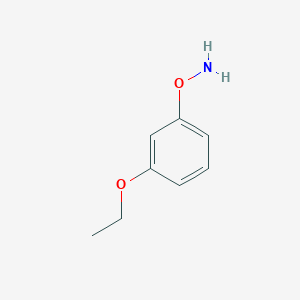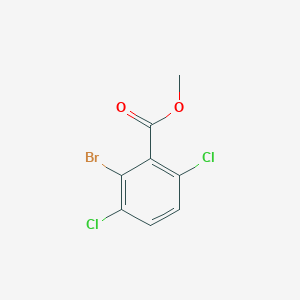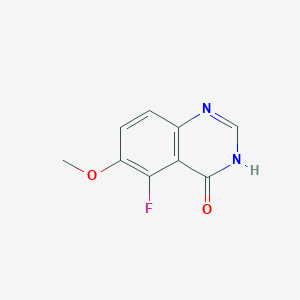
5-Fluoro-6-methoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate substituted anilines and carboxylic acids.
Cyclization: The key step involves cyclization to form the quinazolinone core. This can be achieved using reagents like polyphosphoric acid or phosphorus oxychloride.
Fluorination and Methoxylation: Introduction of the fluoro and methoxy groups can be done using specific reagents like fluorinating agents (e.g., Selectfluor) and methoxylating agents (e.g., dimethyl sulfate).
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Fluoro-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Fluoro-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, interference with DNA replication, or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
6-Methoxyquinazolin-4(3H)-one: Lacks the fluoro group.
5-Fluoroquinazolin-4(3H)-one: Lacks the methoxy group.
Quinazolin-4(3H)-one: Lacks both fluoro and methoxy groups.
Uniqueness
5-Fluoro-6-methoxyquinazolin-4(3H)-one is unique due to the presence of both fluoro and methoxy groups, which may enhance its biological activity and specificity compared to its analogs.
特性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
5-fluoro-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7FN2O2/c1-14-6-3-2-5-7(8(6)10)9(13)12-4-11-5/h2-4H,1H3,(H,11,12,13) |
InChIキー |
DPNSNVUJOUVZJV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)N=CNC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
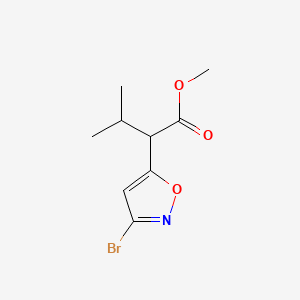
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
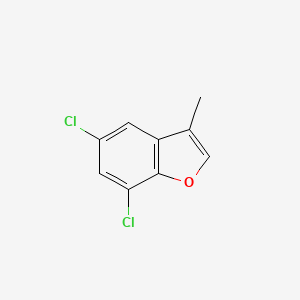
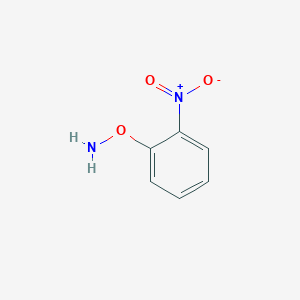
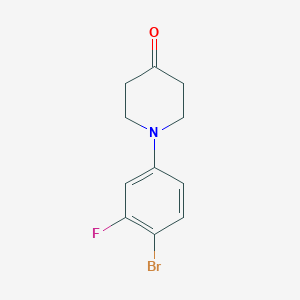
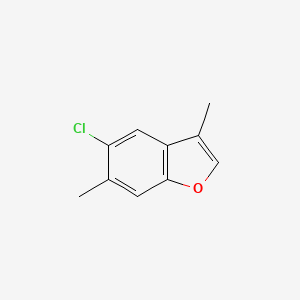

![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
